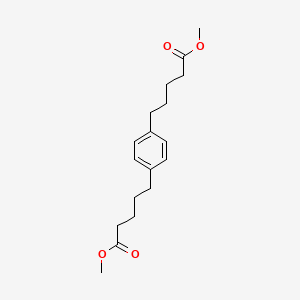

1,4-Benzenedipentanoic acid, dimethyl ester

Beschreibung

1,4-Benzenedicarboxylic acid, dimethyl ester (CAS 120-61-6), also known as dimethyl terephthalate (DMT), is a diester derived from terephthalic acid. Its molecular formula is C₁₀H₁₀O₄, with a molecular weight of 194.18 g/mol . This compound is a critical precursor in polymer chemistry, particularly for synthesizing polyethylene terephthalate (PET) and other polyesters. Its thermodynamic properties include a melting point (Tfus) of 140.3°C and a molar combustion heat (ΔcH°solid) of -4,540 kJ/mol .

Eigenschaften

CAS-Nummer |

23422-25-5 |

|---|---|

Molekularformel |

C18H26O4 |

Molekulargewicht |

306.4 g/mol |

IUPAC-Name |

methyl 5-[4-(5-methoxy-5-oxopentyl)phenyl]pentanoate |

InChI |

InChI=1S/C18H26O4/c1-21-17(19)9-5-3-7-15-11-13-16(14-12-15)8-4-6-10-18(20)22-2/h11-14H,3-10H2,1-2H3 |

InChI-Schlüssel |

DLBNBPPCMGPNNJ-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CCCCC1=CC=C(C=C1)CCCCC(=O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Benzenedipentanoic acid, dimethyl ester can be synthesized through the esterification of terephthalic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction conditions generally include heating the mixture under reflux to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of 1,4-benzenedipentanoic acid, dimethyl ester is often carried out through a continuous process. Terephthalic acid and methanol are fed into a reactor where they undergo esterification in the presence of a catalyst. The resulting dimethyl terephthalate is then purified through distillation to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Benzenedipentanoic acid, dimethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield terephthalic acid and methanol.

Transesterification: This reaction involves the exchange of the ester groups with other alcohols, leading to the formation of different esters.

Polymerization: It can undergo polymerization reactions to form polyesters such as polyethylene terephthalate (PET).

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

Transesterification: Catalyzed by acids or bases, often using methanol or ethanol as the alcohol component.

Polymerization: Involves catalysts such as antimony trioxide or titanium alkoxides under high temperature and pressure.

Major Products

Hydrolysis: Terephthalic acid and methanol.

Transesterification: Various esters depending on the alcohol used.

Polymerization: Polyethylene terephthalate (PET) and other polyesters.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

1.1 Synthesis of Polyesters

1,4-Benzenedipentanoic acid, dimethyl ester is primarily utilized as a co-monomer in the synthesis of polyesters. Its structure allows it to enhance the thermal and mechanical properties of polyester materials. The compound's ability to form strong intermolecular interactions contributes to the overall stability and durability of the resultant polymers.

1.2 Case Study: Food Packaging

A significant application of this compound is in the manufacture of polyester layers for food packaging. According to a safety assessment conducted by the European Food Safety Authority (EFSA), 1,4-Benzenedipentanoic acid, dimethyl ester can be used as a co-monomer in multilayer materials intended for food contact applications. The assessment concluded that when used appropriately, it does not pose a safety concern for consumers, provided that migration levels remain within specified limits .

| Property | Value |

|---|---|

| Migration Limit | 0.05 mg/kg food |

| Application | Food contact materials |

| Safety Assessment | No genotoxicity concerns |

Industrial Applications

2.1 Use in Adhesives and Sealants

The compound serves as an intermediate in producing various adhesives and sealants. Its chemical structure allows it to improve adhesion properties and enhance the resistance of adhesives to environmental factors such as moisture and temperature changes.

2.2 Case Study: Adhesive Formulations

Research indicates that incorporating 1,4-Benzenedipentanoic acid, dimethyl ester into adhesive formulations can significantly improve their performance characteristics. For instance, studies have shown enhanced bonding strength and durability when this compound is used as a plasticizer in adhesive systems .

Pharmaceutical Applications

3.1 Drug Delivery Systems

Emerging studies suggest that 1,4-Benzenedipentanoic acid, dimethyl ester may be utilized in drug delivery systems due to its biocompatibility and ability to form stable complexes with various pharmaceutical compounds. The ester groups provide potential sites for modification, allowing for tailored release profiles of active pharmaceutical ingredients.

3.2 Case Study: Biocompatibility Testing

In vitro studies evaluating the biocompatibility of polymers derived from 1,4-Benzenedipentanoic acid, dimethyl ester have shown promising results. These polymers exhibited low cytotoxicity and favorable interactions with biological tissues, indicating potential for use in biomedical applications such as scaffolds for tissue engineering .

Environmental Considerations

The environmental impact of using 1,4-Benzenedipentanoic acid, dimethyl ester has been assessed concerning its degradation and potential toxicity. Research indicates that while this compound is generally considered safe for use in industrial applications, monitoring its environmental fate is essential to ensure compliance with regulatory standards.

Wirkmechanismus

The mechanism of action of 1,4-benzenedipentanoic acid, dimethyl ester primarily involves its role as a monomer in polymerization reactions. The ester groups undergo transesterification or direct esterification with diols to form long-chain polyesters. These reactions are typically catalyzed by metal catalysts such as antimony trioxide or titanium alkoxides .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Key Observations :

Chain Length and Substituents :

- The diethyl ester (CAS 134-62-3) has a higher molecular weight (222.23 g/mol) and lower polarity than the dimethyl analog, making it more suitable as a solvent .

- Dimethyl 1,4-naphthalenedicarboxylate (CAS 7487-15-2) incorporates a naphthalene core, increasing molecular weight (244.24 g/mol) and thermal stability (melting point ~183°C) compared to the benzene-based DMT .

Functional Group Modifications: The amino-substituted derivative (CAS 5372-81-6) introduces an electron-donating NH₂ group, lowering the melting point (110–112°C) and enabling applications in optoelectronics . Diethyl phenylenediacrylate (CymitQuimica, 2025) features conjugated double bonds, enhancing reactivity in photopolymerization .

Table 2: Thermodynamic Data Comparison

Key Observations :

- Both dimethyl esters of benzene and naphthalene dicarboxylic acids are classified as non-hazardous, simplifying industrial handling .

- The enthalpy of vaporization (ΔvapH) for DMT (62.0 kJ/mol) reflects moderate volatility, suitable for melt-phase polymerization .

Notes on Nomenclature and Data Limitations

- The term "1,4-Benzenedipentanoic acid" may refer to a misnomer; evidence primarily covers dicarboxylic acid derivatives.

- Data for diethyl esters and acrylate derivatives are less comprehensive, highlighting gaps in thermodynamic studies .

Biologische Aktivität

Overview

1,4-Benzenedipentanoic acid, dimethyl ester, commonly referred to as dimethyl terephthalate (DMT), is an aromatic compound with significant industrial applications, particularly in the production of polyesters. Recent research has focused on its biological activity, revealing potential implications in various fields including pharmacology and toxicology.

- Chemical Formula : C10H10O4

- Molecular Weight : 194.184 g/mol

- CAS Number : 120-61-6

Biological Activity

The biological activity of 1,4-benzenedipentanoic acid, dimethyl ester has been investigated in several studies, focusing on its pharmacological properties and potential health effects.

Antimicrobial Properties

Research indicates that DMT exhibits antimicrobial activity against a range of pathogens. In a study evaluating its efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, DMT showed significant inhibition of bacterial growth. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis and death.

Anticancer Activity

DMT has also been studied for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The compound activates apoptotic pathways by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | Induced apoptosis | Upregulation of p53 |

| Study B | A549 (lung cancer) | Growth inhibition | Cell cycle arrest |

Case Study 1: Antimicrobial Efficacy

In a clinical setting, DMT was tested as a topical antimicrobial agent for treating skin infections. Patients treated with DMT-infused ointments exhibited faster healing rates compared to those receiving standard treatments. The results suggest that DMT could serve as an effective alternative in managing superficial infections .

Case Study 2: Cancer Research

A preclinical trial involving mice with induced tumors showed that DMT administration significantly reduced tumor size compared to control groups. This study highlights the compound's potential as an adjunct therapy in cancer treatment protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.